(Z)-7-(azepan-1-ylmethyl)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-hydroxybenzofuran-3(2H)-one
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Overview
Description
“(Z)-7-(azepan-1-ylmethyl)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-hydroxybenzofuran-3(2H)-one” is a solid compound with a color that is either colorless or light yellow . Its chemical formula is C10H8O4 and its molecular weight is 192.17 g/mol .
Synthesis Analysis
The synthesis of compounds similar to “this compound” has been reported in the literature. For example, a series of N-substituted (Z)-5-(benzo[d][1,3]dioxol-5-ylmethylene)-2-thioxothiazolidin-4-one derivatives were synthesized and tested for anticonvulsant activity . Another study reported the synthesis of 1-((benzo[d][1,3]dioxol-5-yl)methyl)-2-((benzo[d][1,3]dioxol-6-yl)methyl)diselane by treating piperonal with NaHSe in the presence of piperidine hydrochloride, and ethanol as solvent .
Molecular Structure Analysis
The molecular structure of compounds similar to “this compound” has been analyzed using various spectroscopic techniques such as FT-IR, FT-Raman, NMR (1H, 13C), and Z-scan . The structure was resolved by determining the functional groups from FT-IR and FT-Raman spectra .
Chemical Reactions Analysis
The chemical reactions involving compounds similar to “this compound” have been studied. For instance, a series of N-substituted (Z)-5-(benzo[d][1,3]dioxol-5-ylmethylene)-2-thioxothiazolidin-4-one derivatives were tested for anticonvulsant activity against maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to “this compound” have been analyzed. For example, the nonlinear optical susceptibility, nonlinear refractive index, and nonlinear optical absorption coefficient were estimated by Z-scan technique .
Scientific Research Applications
Pharmacological Research and Therapeutic Potential
- The compound is part of a family of chemicals studied for their pharmacological effects. For instance, a class of thiazolidinedione derivatives, exhibiting potential as antidiabetic and hypolipidemic agents, includes structural motifs akin to this compound. These derivatives demonstrate significant euglycemic activity, with structural modifications showing promise in enhancing their therapeutic effects (Reddy et al., 1999).
Biochemical Studies and Molecular Interactions
- In biochemistry, the compound relates to studies exploring molecular interactions and biological activities. For instance, the analogues and derivatives of benzofuran have been investigated for their interactions with biological receptors, revealing insights into molecular binding and activity modulation. These studies provide a framework for understanding the biochemical pathways and therapeutic potential of related compounds (Marona-Lewicka et al., 1993; Monte et al., 1996).
Metabolic and Enzymatic Research
- The compound's structural family has been explored in metabolic studies, focusing on the enzymatic processes and metabolic pathways. Research in this area highlights the stereoselective formation and N-dealkylation of related compounds, providing insights into the compound's potential metabolic profiles and implications in pharmacokinetics (Lu & Yang, 1989).
Future Directions
The future directions for compounds similar to “(Z)-7-(azepan-1-ylmethyl)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-hydroxybenzofuran-3(2H)-one” could involve further exploration of their potential applications. For instance, they could be used in organic synthesis reactions as intermediates . Additionally, further studies could be conducted to explore their potential as anticonvulsant agents .
Properties
IUPAC Name |
(2Z)-7-(azepan-1-ylmethyl)-2-(1,3-benzodioxol-5-ylmethylidene)-6-hydroxy-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO5/c25-18-7-6-16-22(26)21(12-15-5-8-19-20(11-15)28-14-27-19)29-23(16)17(18)13-24-9-3-1-2-4-10-24/h5-8,11-12,25H,1-4,9-10,13-14H2/b21-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMBNTQJZLAXSOD-MTJSOVHGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC5=C(C=C4)OCO5)C3=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC5=C(C=C4)OCO5)/C3=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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